4-Pyridoxic Acid-D2
CAS No.: 82896-39-7
Cat. No.: VC0196486
Molecular Formula: C8H7NO4D2
Molecular Weight: 185.18
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 82896-39-7 |
---|---|
Molecular Formula | C8H7NO4D2 |
Molecular Weight | 185.18 |
Chemical Properties and Structure
4-Pyridoxic Acid-D2 has a molecular formula of C8H7NO4D2 and a molecular weight of 185.18 daltons. The compound typically has a purity of 95% as measured by HPLC and 98% atom D, indicating the high isotopic purity of the deuterium labeling. The non-deuterated form (4-pyridoxic acid) has the CAS number 82-82-6 and a molecular formula of C8H9NO4 .
The structural characteristics of 4-Pyridoxic Acid-D2 include:
Property | Value |
---|---|
CAS Number | 82896-39-7 |
Molecular Formula | C8H7NO4D2 |
Molecular Weight | 185.18 |
Purity | 95% by HPLC; 98% atom D |
Related CAS (unlabelled) | 82-82-6 |
IUPAC Name | 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid-D2 |
The deuterium atoms in 4-Pyridoxic Acid-D2 are strategically positioned to maintain the compound's chemical behavior while providing a distinct mass difference from the non-deuterated version, making it ideal for use as an internal standard in mass spectrometry .
Applications in Research
4-Pyridoxic Acid-D2 finds extensive application in scientific research, particularly in studies involving the metabolism of vitamin B6. Its primary applications include:
Metabolic Pathway Studies
The deuterated form allows researchers to trace the metabolic pathways of vitamin B6 in vivo. By using this labeled compound, scientists can track how vitamin B6 is processed and utilized by the body, providing valuable insights into normal physiological functions and potential metabolic abnormalities.
Internal Standard in Analytical Methods
One of the most significant applications of 4-Pyridoxic Acid-D2 is its use as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). As an internal standard, it compensates for variations in sample preparation, chromatographic separation, and detector response, ensuring accurate quantification of native 4-pyridoxic acid in biological samples .
Clinical Diagnostics
4-Pyridoxic Acid-D2 is crucial in clinical diagnostic methods for measuring vitamin B6 status in patients. It is used in tests that assess vitamin B6 deficiency, which can be associated with various health conditions including neurological disorders, anemia, and certain metabolic diseases .
Analytical Methods Using 4-Pyridoxic Acid-D2
Several sophisticated analytical methods utilize 4-Pyridoxic Acid-D2 as an internal standard for the quantification of vitamin B6 vitamers in biological samples.
UPLC-MS/MS Methods
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common analytical technique utilizing 4-Pyridoxic Acid-D2. This method allows for the simultaneous quantification of multiple vitamin B6 vitamers in human biological fluids such as plasma and cerebrospinal fluid (CSF) .
A typical UPLC-MS/MS method involves:
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Addition of 4-Pyridoxic Acid-D2 as an internal standard to the biological sample
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Protein precipitation using solutions such as trichloroacetic acid or meta-phosphoric acid
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Centrifugation to separate the proteins
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Analysis of the supernatant using UPLC-MS/MS
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Quantification of vitamin B6 vitamers using the response ratio between the analyte and the internal standard
Sample Preparation Techniques
The sample preparation for analyses using 4-Pyridoxic Acid-D2 typically follows this procedure:
Step | Description |
---|---|
1 | Addition of 4-Pyridoxic Acid-D2 internal standard to the biological sample |
2 | Addition of precipitating agent (meta-phosphoric acid solution or trichloroacetic acid) |
3 | Mixing and centrifugation to sediment proteins |
4 | Collection of supernatant |
5 | Injection of supernatant into the UPLC-MS/MS system |
These methods have been validated following guidelines from regulatory authorities such as the European Medical Agency (EMA) and Food and Drug Administration (FDA) .
Detection Parameters
In mass spectrometric detection, 4-Pyridoxic Acid-D2 has specific detection parameters that differ slightly from the non-deuterated pyridoxic acid. For example, in one method, the transition monitored for pyridoxic acid is m/z 184.1 → 148.1, while the deuterated form would be monitored at a corresponding higher m/z value due to the mass increase from the two deuterium atoms .
Comparison with Non-deuterated 4-Pyridoxic Acid
Understanding the relationship between 4-Pyridoxic Acid-D2 and its non-deuterated counterpart is essential for its proper application in research:
Structural Comparison
4-Pyridoxic Acid-D2 differs from 4-pyridoxic acid only in the substitution of two hydrogen atoms with deuterium atoms. This substitution causes minimal changes in chemical properties but provides a distinct mass difference that is detectable by mass spectrometry .
Metabolic Significance
While 4-Pyridoxic Acid-D2 is primarily used as a research tool, the non-deuterated 4-pyridoxic acid has significant biological importance as the main catabolite of vitamin B6. In human metabolism, 4-pyridoxic acid is the major degradation product of vitamin B6 that is excreted in urine .
The reported normal range for pyridoxic acid in human plasma is typically 10-200 nmol/L, and its concentration can be used as an indicator of vitamin B6 status, especially when measured alongside other B6 vitamers like pyridoxal 5'-phosphate (PLP) .
Analytical Considerations
The use of 4-Pyridoxic Acid-D2 as an internal standard corrects for matrix effects and variations in recovery during sample preparation. This is possible because the deuterated form behaves almost identically to the non-deuterated form during sample preparation and chromatographic separation but can be distinguished by the mass spectrometer .
Current Research and Future Perspectives
Advanced Analytical Applications
Recent research has focused on developing more sensitive and specific analytical methods using 4-Pyridoxic Acid-D2. These methods aim to improve the detection limits and accuracy of vitamin B6 vitamer quantification in biological samples. For example, one validated method achieved limits of quantification in the range of 0.03-5.37 nM for various B6 vitamers using deuterated internal standards including 4-Pyridoxic Acid-D2 .
Clinical Diagnostic Applications
4-Pyridoxic Acid-D2 is increasingly being used in clinical diagnostic settings for assessing vitamin B6 status. The measurement of pyridoxic acid alongside pyridoxal 5'-phosphate provides a more comprehensive evaluation of vitamin B6 metabolism and can help differentiate between various clinical conditions .
For instance, markedly elevated PLP in conjunction with low or normal levels of pyridoxic acid can be observed in cases of hypophosphatasia, a disorder caused by loss-of-function mutations in the tissue-nonspecific alkaline phosphatase gene. This pattern differs from what would be seen with vitamin B6 supplementation, where both PLP and pyridoxic acid levels would be elevated .
Enzymatic Research
4-Pyridoxic Acid-D2 has also been valuable in research on enzymes involved in vitamin B6 metabolism. For example, studies have identified enzymes like 4-pyridoxic acid dehydrogenase, which catalyzes the oxidation of 4-pyridoxic acid to 3-hydroxy-2-methylpyridine-4,5-dicarboxylate. The deuterated form can provide insights into the kinetics and mechanisms of these enzymatic reactions .
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